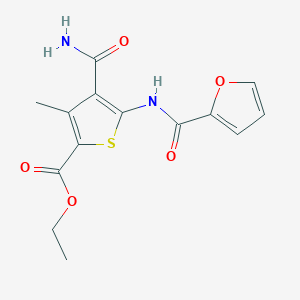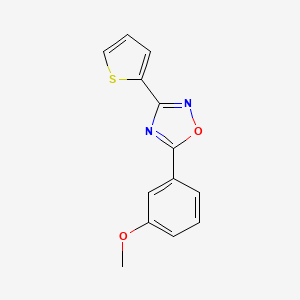![molecular formula C13H8N4O3 B5543783 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)
3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine and related derivatives often involves strategic methodologies that leverage the reactivity of oxadiazole rings. Methods typically include the cyclization of amidoximes with acylating agents or the 1,3-dipolar cycloaddition involving nitrile oxides. These routes have been extensively studied for their efficiency in constructing the oxadiazole core, a pivotal step in forming the desired compound (Ivanova et al., 2023).
Molecular Structure Analysis
The structural analysis of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine reveals a conjugated system that significantly influences its electronic and optical properties. The nitrophenyl and oxadiazolyl groups attached to the pyridine core can affect the electron density distribution across the molecule, impacting its reactivity and interaction with various substrates and biological targets.
Chemical Reactions and Properties
The chemical behavior of 3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is influenced by its nitropyridine and oxadiazole components. Nitropyridines are known for their versatile reactivity, including reductions, substitutions, and condensations through the nitro group and reactions involving the pyridine ring. Oxadiazoles exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, attributed to their ability to form hydrogen bonds with biomacromolecules (Ivanova et al., 2023).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Novel nitrocatechol-substituted heterocycles, including oxadiazole derivatives, have been designed to inhibit catechol-O-methyltransferase (COMT), showing potential for treating Parkinson's disease. These derivatives offer longer durations of COMT inhibition with reduced toxicity compared to existing treatments. Specifically, oxadiazole 37d (BIA 9-1067) emerged as a long-acting, purely peripheral inhibitor, highlighting its clinical evaluation prospects as an adjunct to L-Dopa therapy (Kiss et al., 2010).
Materials Science and Electronics
Oxadiazole derivatives have been synthesized and reinforced with TiO2 nanoparticles to explore their optoelectrical, morphological, and mechanical properties. These materials, specifically poly(pyridine(2-nitrophenyl)-1,3,4-oxadiazole) [PPNO] and poly(2-(o-nitrophenyl)-5-phenyl-1,3,4-oxadiazole) [PNPPO], demonstrate potential as active or electron transport layers in polymer light-emitting diodes (PLEDs) due to their charge transfer characteristics, enhanced by TiO2 nanoparticles. The flexibility, fluorescent quantum yield, and I–V characteristics of these materials suggest their utility in PLED fabrication and as semiconducting packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).
Synthesis of Energetic Materials
A tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), exhibits high density, low thermal stability, a positive heat of formation, and good detonation properties. Its synthesis involves a two-step reaction from commercially available reagents, showcasing the compound's potential in energetic material applications due to its surprising physical properties (Ma et al., 2018).
Antimicrobial and Antitubercular Activity
Derivatives of 1,3,4-oxadiazole have been tested for in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, demonstrating significant efficacy. Specifically, compounds with the 2-(4-pyridyl)-5[(aryl/heteroarylamino)-1-oxoethyl]thio-1,3,4-oxadiazole structure showed over 90% inhibition at low micromolar concentrations, indicating their potential as antimicrobial agents (Raval et al., 2014).
Eigenschaften
IUPAC Name |
5-(2-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-6-2-1-5-10(11)13-15-12(16-20-13)9-4-3-7-14-8-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSBTRLEIPRXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)


![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)